

Spectroscopic Analysis of 2-Bromo-4,4-dimethylcyclohexanone: A Technical Overview

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Compound of Interest

Compound Name: 2-Bromo-4,4-dimethylcyclohexanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for **2-Bromo-4,4-dimethylcyclohexanone** (CAS No. 75620-63-2). Due to the limited availability of published experimental spectra in public databases, this document focuses on predicted spectral features based on the compound's structure and provides generalized experimental protocols for its analysis.

Molecular Structure and Expected Spectroscopic Features

2-Bromo-4,4-dimethylcyclohexanone is a halogenated cyclic ketone. Its structure, featuring a bromine atom alpha to a carbonyl group and gem-dimethyl substitution, dictates its characteristic spectroscopic signatures.

Structure:

Spectroscopic Data Summary

While comprehensive experimental data is not readily available, the following tables summarize the expected key spectroscopic features for **2-Bromo-4,4-dimethylcyclohexanone**. These predictions are based on established principles of NMR, IR, and MS spectroscopy.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.5 - 4.8	Doublet of Doublets	1H	CH-Br
~2.5 - 2.8	Multiplet	2H	CH ₂ adjacent to C=O
~1.8 - 2.2	Multiplet	4H	Other ring CH ₂
~1.1 - 1.3	Singlet	6H	C(CH ₃) ₂

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~200 - 210	C=O
~55 - 65	CH-Br
~40 - 50	C(CH ₃) ₂
~30 - 40	Ring CH ₂
~25 - 35	CH ₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1715 - 1735	Strong	C=O stretch
~2850 - 3000	Medium-Strong	C-H stretch (alkane)
~1465	Medium	C-H bend (CH ₂)
~1370	Medium	C-H bend (gem-dimethyl)
~500 - 700	Medium-Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Ratio	Interpretation
204/206	Molecular ion peak (M^+ , $M+2$), characteristic isotopic pattern for Bromine
125	Loss of Br
Various	Fragmentation pattern corresponding to the cyclohexanone ring

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve 5-10 mg of **2-Bromo-4,4-dimethylcyclohexanone** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, acetone- d_6) in an NMR tube.
- **1H NMR Acquisition:** Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy:

- **Sample Preparation:** The IR spectrum can be obtained using a neat liquid film (if the compound is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or by dissolving the compound in a suitable solvent (e.g., CCl_4) and placing the solution in a liquid cell. For solids, a KBr pellet or a Nujol mull can be prepared.
- **Data Acquisition:** Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} . A background spectrum of the salt plates or

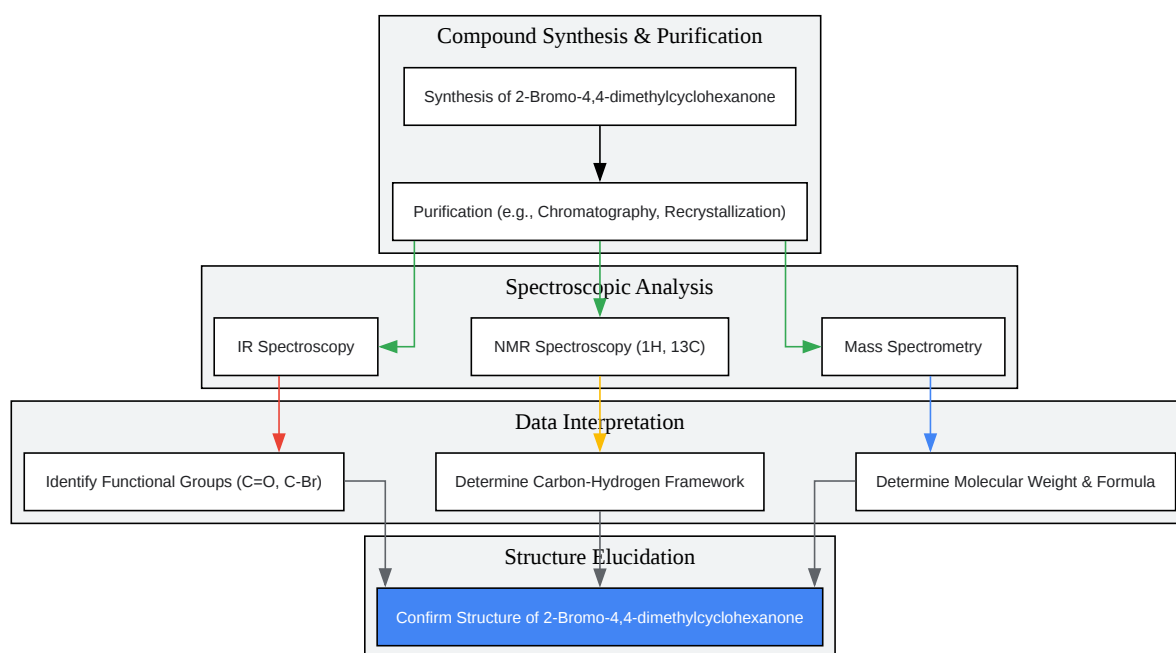
solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

- **Sample Introduction:** Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
- **Data Acquisition:** Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300). The ionization energy for EI is typically 70 eV.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of an organic compound like **2-Bromo-4,4-dimethylcyclohexanone**.



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A logical workflow for the spectroscopic analysis of **2-Bromo-4,4-dimethylcyclohexanone**.

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